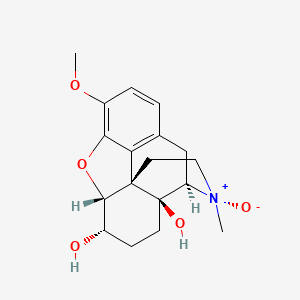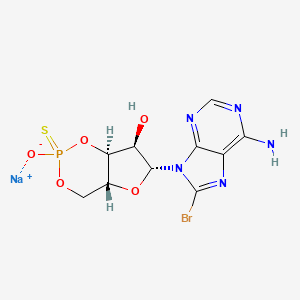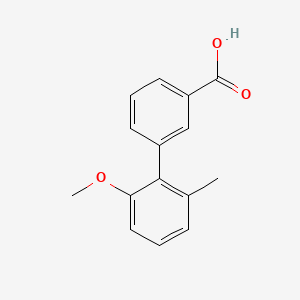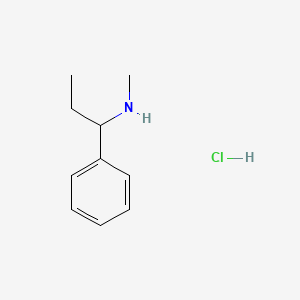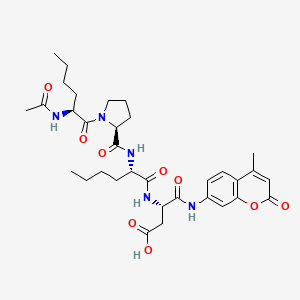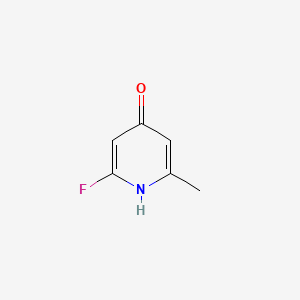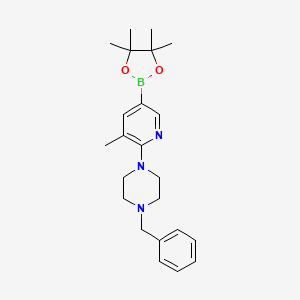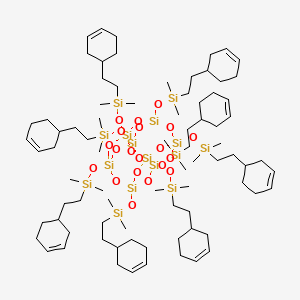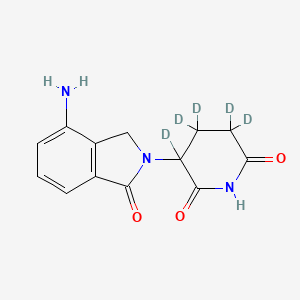
Lenalidomide-d5
概述
描述
来那度胺-d5 是来那度胺的氘代形式,来那度胺是沙利度胺的衍生物。来那度胺是一种免疫调节药物,具有强大的抗肿瘤、抗血管生成和抗炎特性。 它主要用于治疗多发性骨髓瘤和骨髓增生异常综合征 。氘代形式,来那度胺-d5,用于科学研究,以研究来那度胺的药代动力学和代谢。
科学研究应用
来那度胺-d5 由于其稳定性和与来那度胺的相似性,广泛用于科学研究。它的一些应用包括:
药代动力学研究: 用于研究来那度胺在体内的吸收、分布、代谢和排泄.
代谢研究: 有助于了解来那度胺的代谢途径并识别其代谢物.
药物相互作用研究: 用于研究可能涉及来那度胺的药物之间相互作用.
生物学研究: 用于与来那度胺的免疫调节和抗癌特性相关的研究.
作用机制
来那度胺-d5 与来那度胺一样,通过多种机制发挥作用:
免疫调节: 增强 T 细胞和自然杀伤细胞的增殖,从而增强免疫反应.
抗血管生成: 抑制新血管的形成,从而限制肿瘤的营养供应.
抗增殖作用: 诱导癌细胞的细胞周期停滞和凋亡.
生化分析
Biochemical Properties
Lenalidomide-d5 interacts with various enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon , modulating its downstream effects . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, this compound induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . The subsequent proteasomal degradation of these transcription factors leads to the death of multiple myeloma cells .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to increase the depth of disease response, with 38.1% of patients achieving maximal response during maintenance . Moreover, 34.3% of patients who were MRD positive after induction treatment achieved MRD-negative status during maintenance and ultimately had improved PFS .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound has absorption rate limited and dose-dependent (or nonlinear) kinetics in ICR mice over a dosing range of 0.5–10 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. Biotransformation of lenalidomide in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that lenalidomide distributes into semen but is undetectable 3 days after stopping treatment . Atypical lenalidomide tissue distribution was observed in spleen and brain .
Subcellular Localization
It has been observed that depletion of CRBN led to subcellular mis-localization of the CD98hc/LAT1 complex and cytoplasmic accumulation .
准备方法
合成路线和反应条件
来那度胺-d5 的合成涉及将氘原子掺入来那度胺分子中。 一种常见的方法是用 3-氨基哌啶-2,6-二酮盐酸盐环化甲基 2-(溴甲基)-3-硝基苯甲酸酯来制备硝基前体,然后将其还原形成来那度胺-d5 。反应条件通常涉及使用氘代溶剂和催化剂,以确保氘原子的掺入。
工业生产方法
来那度胺-d5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以实现高产率和纯度。 诸如高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术用于监测氘的掺入和最终产物的纯度 .
化学反应分析
反应类型
来那度胺-d5 会发生各种化学反应,包括:
氧化: 来那度胺-d5 可以氧化形成相应的氧化物。
还原: 硝基前体可以还原形成活性化合物。
取代: 在某些条件下,氘原子可以被氢原子取代.
常用试剂和条件
这些反应中常用的试剂包括氘代溶剂、还原剂(如钯碳 (Pd/C))和氧化剂(如高锰酸钾)。 反应通常在受控的温度和压力下进行,以确保获得预期结果 .
主要产品
相似化合物的比较
来那度胺-d5 与其他类似化合物进行比较,例如:
沙利度胺: 母体化合物,以其致畸作用而闻名,但也用于某些癌症.
泊马度胺: 另一种具有类似免疫调节特性的衍生物,但药代动力学特征不同.
环磷酰胺: 通常与来那度胺联合用于治疗多发性骨髓瘤.
属性
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)-3,4,4,5,5-pentadeuteriopiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4D2,5D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTYRUGSSMKFNF-QTQWIGFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(=O)NC(=O)C(C1([2H])[2H])([2H])N2CC3=C(C2=O)C=CC=C3N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
